3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride
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Overview
Description
3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride is a heterocyclic compound with a unique structure that combines pyrimidine and diazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, which facilitates the cyclization process . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization, leading to the formation of the desired pyrimidine-diazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or diazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These derivatives are known for their tyrosine kinase inhibitory activity and potential as cyclin-dependent kinase inhibitors.
Uniqueness
3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and diazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2-aminoethyl)-2-methylpyrimido[4,5-d]pyrimidin-5-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.2ClH/c1-6-11-4-7-8(13-6)12-5-14(3-2-10)9(7)15;;/h4-5H,2-3,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALYUKZBTVXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN(C2=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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